[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO3S and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures, such as benzophenone and indole derivatives, have been found to have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, some indole derivatives have been found to inhibit certain enzymes, leading to their antiviral, anti-inflammatory, and anticancer properties .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its targets. For example, some compounds can affect the cytochrome P450-mediated polyunsaturated fatty acid epoxide pathway, which is an important biochemical pathway that mediates inflammation and blood pressure regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, some compounds are readily absorbed and distributed throughout the body, metabolized by enzymes, and excreted .
Result of Action
The result of a compound’s action can vary widely. For example, some compounds can lead to changes in cell signaling, gene expression, or enzyme activity, which can have downstream effects on cellular function and health .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, certain compounds may be more stable and effective in acidic environments, while others may be more effective in alkaline environments .
Properties
IUPAC Name |
[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-3-18-7-6-8-20(15-18)25-16-23(24(26)19-13-11-17(2)12-14-19)29(27,28)22-10-5-4-9-21(22)25/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBJOUCJKVSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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